molecular formula C17H18ClFN2O2 B2527520 2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-6-fluorobenzamide CAS No. 1421494-07-6

2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-6-fluorobenzamide

Cat. No.: B2527520
CAS No.: 1421494-07-6
M. Wt: 336.79
InChI Key: AGSZVCBUYRDGFX-UHFFFAOYSA-N
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Description

2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-6-fluorobenzamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-6-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-(dimethylamino)benzaldehyde with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-6-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-6-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N-dimethylethylamine
  • 2-Dimethylaminoethyl chloride hydrochloride
  • N-(2-Chloroethyl)dimethylamine hydrochloride

Uniqueness

Compared to similar compounds, 2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-6-fluorobenzamide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its fluorine atom and dimethylamino group contribute to its stability and ability to interact with biological targets effectively.

Properties

IUPAC Name

2-chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O2/c1-21(2)12-8-6-11(7-9-12)15(22)10-20-17(23)16-13(18)4-3-5-14(16)19/h3-9,15,22H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSZVCBUYRDGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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